Anabolic-Androgenic Ratio: Methasterone Exhibits a 20:1 Q-Ratio Versus Methyltestosterone, Demonstrating Marked Anabolic Selectivity
Methasterone's anabolic-to-androgenic ratio (Q-ratio) was determined in standardized in vivo assays (Hershberger assay) relative to the reference standard methyltestosterone. Methasterone exhibited 400% of the anabolic activity of methyltestosterone but only 20% of its androgenic activity, resulting in a Q-ratio of 20 [1]. For comparison, the structurally related 17α-alkylated steroid oxymetholone (Anadrol) is reported to have a Q-ratio of approximately 3-10, indicating substantially higher relative androgenic activity [2].
| Evidence Dimension | Anabolic-androgenic ratio (Q-ratio) |
|---|---|
| Target Compound Data | Q-ratio = 20 (400% anabolic / 20% androgenic vs. methyltestosterone) |
| Comparator Or Baseline | Methyltestosterone (reference standard, Q-ratio = 1); Oxymetholone (reported Q-ratio ≈ 3-10) |
| Quantified Difference | 20-fold higher anabolic selectivity relative to methyltestosterone; 2-6.7-fold higher Q-ratio than oxymetholone |
| Conditions | In vivo Hershberger assay in rats; data compiled in Vida's Androgens and Anabolic Agents (1969) |
Why This Matters
A higher Q-ratio directly informs researchers that methasterone, at comparable anabolic doses, exhibits reduced androgenic side effects in experimental models, a critical factor in studies of androgen receptor-mediated tissue selectivity.
- [1] Vida, J. A. (1969). Androgens and Anabolic Agents: Chemistry and Pharmacology. Academic Press. (as cited in Wikipedia, 2009) View Source
- [2] Pavlatos, A. M., Fultz, O., Monberg, M. J., & Vootkur, A. (2001). Review of oxymetholone: a potent oral androgen. Clinical Therapeutics, 23(8), 1186-1201. (as cited in forum.steroidology.com, 2005) View Source
